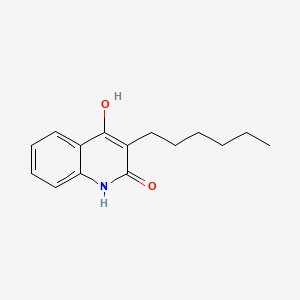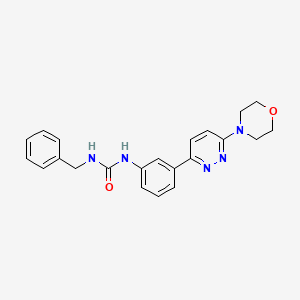![molecular formula C21H24N2O3S B11202117 1-{4-[(4-Phenyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B11202117.png)
1-{4-[(4-Phenyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidin-2-one ring, a phenylpiperidinyl group, and a sulfonylphenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-{4-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-2-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylpiperidinyl Group: This step often involves nucleophilic substitution reactions where a phenylpiperidine derivative is introduced.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{4-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pH conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
1-{4-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-{4-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The phenylpiperidinyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their function. These interactions can lead to various biological effects, including modulation of signal transduction pathways and inhibition of enzyme activity .
Comparison with Similar Compounds
1-{4-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one can be compared with similar compounds such as:
1-{4-[(4-phenylpiperidin-1-yl)carbonyl]phenyl}pyrrolidin-2-one: This compound has a carbonyl group instead of a sulfonyl group, leading to different chemical reactivity and biological activity.
1-{4-[(4-phenylpiperidin-1-yl)amino]phenyl}pyrrolidin-2-one: The presence of an amino group can significantly alter the compound’s pharmacokinetic properties and interaction with biological targets.
The uniqueness of 1-{4-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H24N2O3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[4-(4-phenylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H24N2O3S/c24-21-7-4-14-23(21)19-8-10-20(11-9-19)27(25,26)22-15-12-18(13-16-22)17-5-2-1-3-6-17/h1-3,5-6,8-11,18H,4,7,12-16H2 |
InChI Key |
CAVQCWOAPXMFIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


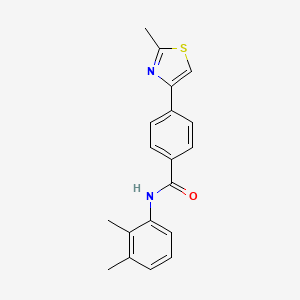
![7-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11202046.png)
![7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11202048.png)
![Ethyl 4-{[(2,4-dihydroxy-5,6,7,8-tetrahydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11202055.png)
![1-(4-bromophenyl)-3-(4-chlorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11202058.png)
![methyl 2-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate](/img/structure/B11202064.png)
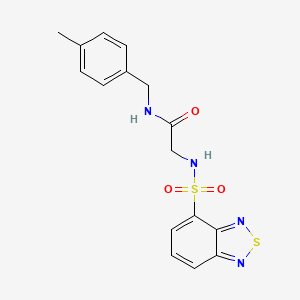
![N-(2,4-Dimethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11202068.png)
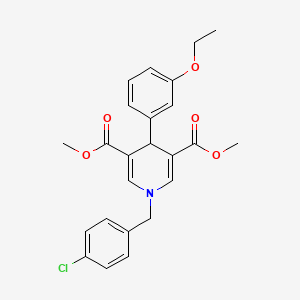
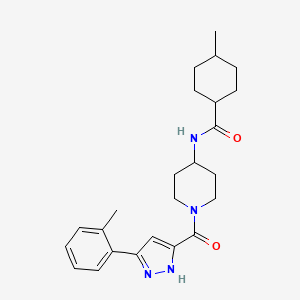

![5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B11202090.png)
